MV-1-NH-Me

Beschreibung

BenchChem offers high-quality MV-1-NH-Me suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MV-1-NH-Me including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H45N5O4 |

|---|---|

Molekulargewicht |

575.7 g/mol |

IUPAC-Name |

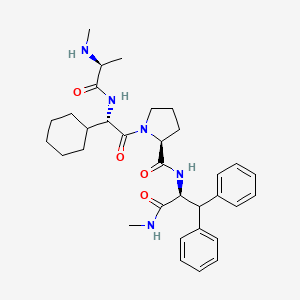

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1 |

InChI-Schlüssel |

FWVBKWFGQNQMDR-CJBSCAABSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |

Kanonische SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |

Herkunft des Produkts |

United States |

The Mechanism of Action of MV-1-NH-Me in Targeted Protein Degradation: A Technical Whitepaper

Executive Summary

Targeted Protein Degradation (TPD) has revolutionized drug discovery by shifting the paradigm from target inhibition to target elimination. While the majority of the TPD field relies on hijacking Cullin-RING ligases (CRBN and VHL) via PROTACs, the use of Inhibitor of Apoptosis Proteins (IAPs) offers a highly differentiated and potent alternative. MV-1-NH-Me is a premier synthetic ligand designed to recruit IAP E3 ligases. When conjugated to a target-binding warhead, it forms a SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser). This whitepaper provides an in-depth mechanistic analysis of MV-1-NH-Me, detailing its molecular architecture, ubiquitination cascade, and the self-validating experimental protocols required to evaluate its efficacy in preclinical development.

Molecular Architecture of MV-1-NH-Me

MV-1-NH-Me (also known as PROTAC IAP binding moiety 2) is a structural derivative of the MV-1 IAP antagonist. Its chemical structure is optimized to bind the Baculovirus IAP Repeat (BIR) domains—specifically the BIR3 domain—of cellular IAPs, predominantly cIAP1, cIAP2, and XIAP [1].

Unlike traditional small-molecule inhibitors that merely occupy an active site, MV-1-NH-Me serves as the E3 ligase-recruiting anchor in a heterobifunctional degrader. The molecule features a primary amine modification (-NH-Me) that acts as an ideal synthetic vector. This vector allows for the attachment of various chemical linkers (e.g., PEG chains, alkyl chains) without disrupting the critical binding interactions between the ligand and the BIR3 domain of the IAP [2].

Mechanism of Action: The Ubiquitination Cascade

The mechanism of action of an MV-1-NH-Me-derived SNIPER is fundamentally driven by proximity-induced ubiquitination. The process unfolds through a precise, multi-step cascade:

-

Bivalent Target Engagement: The SNIPER molecule enters the cell and simultaneously binds to the Protein of Interest (POI) via its warhead and to the IAP E3 ligase via the MV-1-NH-Me moiety.

-

Ternary Complex Formation: This simultaneous binding forces the POI and the IAP into close spatial proximity, forming a stable POI-SNIPER-IAP ternary complex.

-

Polyubiquitination: IAPs are RING-type E3 ligases. Upon formation of the ternary complex, the RING domain of the IAP recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin molecules onto accessible lysine residues of the POI, forming a K48-linked polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 19S regulatory particle of the 26S proteasome, unfolded, and subsequently degraded into short peptides.

-

Dual-Degradation (The IAP Advantage): A unique mechanistic hallmark of MV-1-NH-Me SNIPERs is their ability to induce the auto-ubiquitination and concomitant degradation of the IAP itself. In oncology, this secondary mechanism is highly advantageous, as the depletion of cIAP1/XIAP removes apoptotic blockades, synergizing with the degradation of the oncogenic POI to trigger robust cancer cell death [1].

Fig 1: SNIPER-mediated ternary complex formation and dual-degradation pathway.

Quantitative Efficacy: BCR-ABL Degradation Case Study

To contextualize the potency of MV-1-NH-Me, we examine its application in targeting the oncogenic BCR-ABL fusion protein, a primary driver of Chronic Myelogenous Leukemia (CML). Researchers synthesized various SNIPERs by conjugating ABL kinase inhibitors (e.g., Dasatinib, Imatinib) to IAP ligands [1].

The table below summarizes the quantitative degradation metrics ( DC50

- the concentration required to degrade 50% of the target protein) of MV-1-NH-Me-based SNIPERs compared to a later-generation LCL161-derivative SNIPER.

| Compound Name | E3 Ligase Ligand | Kinase Inhibitor (Warhead) | Target Protein | E3 Ligase Recruited | DC50 (nM) |

| SNIPER(ABL)-019 | MV-1-NH-Me | Dasatinib | BCR-ABL | cIAP1 / XIAP | 300 |

| SNIPER(ABL)-050 | MV-1-NH-Me | Imatinib | BCR-ABL | cIAP1 / XIAP | > 1000 |

| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | BCR-ABL | cIAP1 / XIAP | 10 |

Data synthesized from Shibata et al., 2017 [1]. While SNIPER(ABL)-39 utilizes a different IAP ligand, SNIPER(ABL)-019 demonstrates the baseline proof-of-concept for MV-1-NH-Me's ability to successfully hijack cIAP1 for targeted kinase degradation.

Experimental Validation Protocols (The Causality Framework)

Evaluating an MV-1-NH-Me-based SNIPER requires a rigorous, self-validating experimental design. As an Application Scientist, it is critical to not only observe degradation but to chemically prove the exact mechanism. The following protocol isolates the IAP-dependent proteasomal pathway from off-target effects.

Fig 2: Self-validating experimental workflow for evaluating MV-1-NH-Me SNIPERs.

Phase 1: Dose-Dependent Degradation & The "Hook Effect"

-

Procedure: Seed target cells (e.g., K562 cells for BCR-ABL) at 1×105 cells/mL. Treat with the MV-1-NH-Me SNIPER across a logarithmic concentration gradient (1 nM to 10 μM) for 6–24 hours. Analyze POI and cIAP1 levels via Western blot.

-

Causality & Logic: True TPD relies on ternary complex formation. At excessively high concentrations, the SNIPER will saturate both the POI and the IAP independently, forming non-functional binary complexes that prevent ternary formation. Observing this bell-shaped dose-response (the "Hook Effect") confirms that degradation is driven by proximity, not simple inhibition. Additionally, monitoring cIAP1 auto-degradation serves as a built-in positive control for cell permeability and IAP engagement.

Phase 2: Mechanistic Self-Validation (Rescue Assays)

-

Procedure: Pre-treat cells for 2 hours with specific pathway inhibitors:

-

MG132 (10 μM) / Epoxomicin (1 μM): Proteasome inhibitors.

-

Chloroquine (50 μM): Lysosome inhibitor.

-

MLN4924 (1 μM): Neddylation inhibitor.

-

-

Procedure: Add the SNIPER at its optimal degradation concentration ( DCmax ) and incubate for 6 hours.

-

Causality & Logic: This matrix isolates the degradation pathway. A verified MV-1-NH-Me SNIPER will be rescued by MG132 (confirming 26S proteasome reliance) but not by Chloroquine (ruling out lysosomal/autophagic degradation) [4].

-

Expert Insight: Unlike CRBN or VHL, which are Cullin-RING ligases requiring NEDD8 conjugation for activity, IAPs are single-polypeptide RING E3 ligases. Therefore, MLN4924 will NOT rescue IAP-mediated degradation . Using MLN4924 serves as a definitive negative control to differentiate MV-1-NH-Me SNIPERs from traditional PROTACs.

-

Phase 3: Ternary Complex Competition Assay

-

Procedure: Pre-incubate cells with a 10-fold molar excess of unconjugated MV-1-NH-Me or the unconjugated warhead (e.g., Dasatinib) for 1 hour prior to SNIPER introduction.

-

Causality & Logic: If the unconjugated ligands rescue the POI from degradation, it proves that simultaneous bivalent binding is the absolute prerequisite for ubiquitination. This validates the structural integrity of the linker and confirms that the SNIPER is not causing off-target degradation artifacts.

Conclusion

MV-1-NH-Me represents a highly specialized and potent tool in the Targeted Protein Degradation arsenal. By hijacking the cIAP1/XIAP E3 ligases, it bypasses the limitations of Cullin-dependent PROTACs and offers the unique therapeutic advantage of dual-target degradation (POI + IAP). For drug development professionals, mastering the mechanistic nuances and rigorous validation protocols of MV-1-NH-Me SNIPERs is essential for advancing next-generation therapeutics, particularly in oncology where apoptotic resistance remains a critical hurdle.

References

-

Title: Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands Source: Cancer Science (2017) URL: [Link]

-

Title: E3 Ligase Ligands Catalog and Mechanisms Source: Adooq Bioscience URL: [Link]

-

Title: Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation Source: Cancer Research (AACR Journals) URL: [Link]

An In-Depth Technical Guide to IAP Ligand Selection in SNIPER Design: MV-1 vs. Bestatin Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Beyond Inhibition, Towards Elimination

The paradigm of targeted therapeutics is undergoing a fundamental shift. For decades, the primary approach has been occupancy-driven inhibition, where a small molecule blocks the active site of a pathogenic protein. While successful, this strategy requires sustained high concentrations and is often ineffective against non-enzymatic targets like scaffolding proteins. The emergence of Targeted Protein Degradation (TPD) offers a revolutionary alternative: event-driven pharmacology that leverages the cell's own machinery to eliminate proteins entirely.[1][2][3]

Among the most compelling TPD technologies are Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) .[4][5] These heterobifunctional molecules hijack Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to tag a protein of interest (POI) for destruction by the proteasome.[4][6] The choice of the IAP ligand is a critical design parameter that dictates the potency, selectivity, and overall success of a SNIPER. This guide provides an in-depth, comparative analysis of two foundational IAP ligands: the high-affinity antagonist MV-1 and the pioneering Bestatin scaffold, offering field-proven insights into their strategic application.

The SNIPER Mechanism: Hijacking Apoptosis Regulators for Targeted Degradation

SNIPERs are chimeric molecules comprising three essential components: a ligand that binds the POI, a flexible linker, and a ligand that recruits an IAP E3 ligase (cIAP1, cIAP2, or XIAP).[1][2][7] The binding of the SNIPER to both the POI and an IAP induces the formation of a ternary complex. This proximity triggers the E3 ligase activity of the IAP, leading to the poly-ubiquitination of the POI. The ubiquitin tags serve as a recognition signal for the 26S proteasome, which then degrades the POI.

A unique and therapeutically advantageous feature of SNIPERs is their ability to simultaneously induce the degradation of certain IAPs themselves.[5][6][8] The binding of the IAP antagonist module is sufficient to trigger the autoubiquitylation and subsequent degradation of cIAP1.[1][9] However, the degradation of the POI and another key family member, XIAP, requires the formation of the full ternary complex.[1][9] Since many cancers overexpress IAPs to evade apoptosis, this dual-action degradation of both the oncogenic POI and the pro-survival IAPs presents a powerful strategy for killing cancer cells.[5][6]

Figure 1: General mechanism of SNIPER-mediated protein degradation.

A Tale of Two Ligands: Bestatin vs. MV-1

The evolution of SNIPER technology can be traced through the development of its IAP ligands. Early designs utilized derivatives of Bestatin, a natural product, while later iterations incorporated synthetic, high-affinity IAP antagonists like MV-1 to dramatically improve performance.[6][7][10]

The Pioneer: Bestatin-amido-Me

Methyl bestatin (MeBS) was one of the first ligands used to demonstrate that cIAP1 could be hijacked to degrade a target protein, cellular retinoic acid-binding protein II (CRABP-II).[10][11] Bestatin and its derivatives bind to the BIR3 domain of IAPs, inducing a conformational change that unleashes cIAP1's autoubiquitination activity.[12] While foundational, Bestatin's relatively modest binding affinity often necessitates using SNIPERs at high micromolar concentrations to achieve effective degradation.[7][13] For synthetic purposes, Bestatin is typically modified into an amide form to provide a handle for linker attachment.

The Powerhouse: MV-1-NH-Me

MV-1 is a potent, non-peptidic small molecule IAP antagonist developed from SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[14] These antagonists show a much stronger affinity for the BIR domains of IAPs compared to Bestatin.[12] This translates directly to more potent SNIPER molecules. The incorporation of MV-1 as the E3 ligase ligand has been shown to improve the degradation activity of SNIPERs by orders of magnitude, often achieving nanomolar DC50 values (concentration for 50% maximal degradation).[6][15] For example, an MV-1-based SNIPER targeting CRABP-II was found to be nearly 10 times more potent than its Bestatin-based predecessor.[7] Like Bestatin, MV-1 is functionalized, often as a methyl amine, for conjugation to a linker.

Head-to-Head Comparison: Key Performance Metrics

The choice between an MV-1 or a Bestatin-based scaffold is a critical decision in the design of a SNIPER. The following table summarizes the key differences, providing a framework for selecting the appropriate ligand based on experimental goals.

| Feature | Bestatin-amido-Me Derivatives | MV-1-NH-Me Derivatives | Rationale & Field Insights |

| IAP Binding Affinity | Lower (Micromolar range) | Higher (Nanomolar range) | Expertise: Higher affinity of the E3 ligand module is a primary driver of ternary complex stability and degradation efficiency. MV-1's superior binding is the main reason for its enhanced potency.[6][10][15] |

| Degradation Potency (DC₅₀) | Typically high micromolar (e.g., ~10-100 µM)[13][16] | Typically nanomolar to low micromolar (e.g., 10 nM - 1 µM)[4][12] | Trustworthiness: A lower DC₅₀ indicates a more efficient degrader, reducing the required dose and minimizing potential off-target effects. MV-1 consistently yields more potent SNIPERs.[7] |

| Maximal Degradation (Dₘₐₓ) | Often lower or requires higher concentrations | Generally higher and achieved at lower concentrations | Insight: The Dₘₐₓ reflects the extent of protein removal. The higher efficiency of MV-1-based SNIPERs often leads to a more profound and complete degradation of the target protein. |

| Recruited IAPs | Primarily cIAP1 | cIAP1, cIAP2, XIAP | Insight: While Bestatin is primarily known as a cIAP1 ligand, higher affinity antagonists like MV-1 and LCL-161 can more effectively recruit XIAP, which may be advantageous depending on the target and cell context.[4][8] |

| Synthetic Accessibility | Generally more straightforward, derived from a natural product | Multi-step synthetic routes, but building blocks are commercially available | Experience: While the synthesis of MV-1 itself is complex, pre-functionalized MV-1 and linker-conjugated building blocks are now available, mitigating much of the synthetic challenge for drug discovery teams. |

| Stage of Development | Primarily used in early, proof-of-concept SNIPERs | Used in second-generation, optimized SNIPERs for higher potency | Authoritative Grounding: The literature clearly shows a progression from Bestatin to higher-affinity ligands like MV-1 and LCL-161 to improve SNIPER efficacy.[6][7][15] |

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for the synthesis and evaluation of SNIPERs. Each step includes internal controls and rationale to ensure data integrity.

Workflow Overview

Figure 2: A validated experimental workflow for SNIPER development.

Protocol: Target Protein Degradation Assay (Western Blot)

This protocol is the cornerstone for assessing SNIPER efficacy. Its self-validating nature comes from the inclusion of critical controls.

Objective: To determine the dose-dependent degradation of a POI after treatment with a SNIPER.

Materials:

-

Cell line expressing the POI

-

SNIPER compound (MV-1 or Bestatin-based)

-

Vehicle control (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Inactive epimer of the POI ligand (if available)

-

Cell culture reagents

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against POI

-

Primary antibody for loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of your SNIPER compound in cell culture medium (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).

-

Causality: A wide concentration range is crucial to accurately determine the DC50 and observe any potential "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex.

-

Treat cells with the SNIPER dilutions for a predetermined time (e.g., 6, 12, or 24 hours).

-

Control Treatments (Crucial for Trustworthiness):

-

Vehicle Control: Treat cells with the highest concentration of DMSO used. This is your baseline (0% degradation).

-

Proteasome Inhibitor Control: Co-treat cells with a potent concentration of the SNIPER and MG132 (e.g., 10 µM). If the SNIPER works via the proteasome, degradation should be "rescued" (i.e., prevented).

-

Inactive Ligand Control: If available, treat cells with a SNIPER constructed with an inactive version of the POI ligand. This control demonstrates that degradation is dependent on target engagement.

-

-

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody for the POI and the loading control.

-

Incubate with the appropriate secondary antibody and visualize using an ECL substrate.[17]

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the POI band intensity to its corresponding loading control.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the SNIPER concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]

-

Protocol: In-Cell Ubiquitination Assay

Objective: To confirm that POI degradation is preceded by ubiquitination.

Methodology:

-

Cell Treatment: Treat cells in larger plates (e.g., 10 cm dishes) with the SNIPER (at a concentration near its DC50) and a vehicle control for a shorter time period than required for full degradation (e.g., 1-4 hours). Crucially, include a co-treatment with a proteasome inhibitor (MG132) to allow ubiquitinated proteins to accumulate.

-

Immunoprecipitation (IP): Lyse the cells in a modified IP lysis buffer. Pre-clear the lysates and then incubate with an antibody against the POI overnight to form immune complexes.

-

Pull-down: Capture the immune complexes using Protein A/G beads.

-

Western Blot Analysis: Wash the beads extensively, then elute the bound proteins. Analyze the eluates by Western blotting, probing one membrane with an anti-ubiquitin antibody (to detect the smear of poly-ubiquitinated POI) and another with the anti-POI antibody (to confirm successful IP).

-

Interpretation: An increase in the high-molecular-weight ubiquitin smear in the SNIPER+MG132-treated sample compared to controls confirms target ubiquitination.[18][19]

Conclusion and Strategic Recommendations

The development of SNIPERs has been significantly accelerated by the adoption of high-affinity IAP ligands. While Bestatin derivatives were instrumental in establishing the proof-of-concept, their lower binding affinity limits their therapeutic potential.

For researchers and drug developers, the choice is clear:

-

For high-potency and clinically relevant applications, MV-1 and other high-affinity SMAC mimetics (e.g., LCL-161 derivatives) are the ligands of choice. Their ability to induce degradation at nanomolar concentrations is a significant advantage, reducing the therapeutic dose and potential for off-target effects.[6][7][15]

-

Bestatin-based SNIPERs may still serve a purpose in initial academic explorations or as tool compounds where extreme potency is not the primary objective. Their simpler structure can be advantageous for initial synthetic efforts.

The field of targeted protein degradation is rapidly advancing. The principles outlined in this guide—understanding the underlying mechanism, making data-driven choices in ligand selection, and employing self-validating experimental workflows—will empower researchers to design the next generation of highly effective SNIPER therapeutics.

References

-

Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. RSC Medicinal Chemistry. [Link]

-

Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. Journal of Biological Chemistry. [Link]

-

Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER). Journal of Medicinal Chemistry. [Link]

-

Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. RSC Medicinal Chemistry. [Link]

-

Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs. Frontiers in Chemistry. [Link]

-

SNIPERs—Hijacking IAP activity to induce protein degradation. Drug Discovery Today: Technologies. [Link]

-

Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy. European Journal of Medicinal Chemistry. [Link]

-

Targeted Protein Degradation: Methods and Protocols. SpringerLink. [Link]

-

SNIPER(ABL) composed of various ABL inhibitors and IAP ligands. ResearchGate. [Link]

-

Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs. MDPI. [Link]

-

Frequency of IAP ligands used in SNIPERs. ResearchGate. [Link]

-

Assays and Strategies for Targeted Protein Degradation Development. Technology Networks. [Link]

-

The structures of reported bestatin-based SNIPERs. ResearchGate. [Link]

-

Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects. Methods in Molecular Biology. [Link]

-

Protein degradation technology: a strategic paradigm shift in drug discovery. Journal of Hematology & Oncology. [Link]

-

Structures of SNIPERs targeting ERα based on different ligands. ResearchGate. [Link]

-

Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. Journal of the American Chemical Society. [Link]

-

Binding Affinity. Malvern Panalytical. [Link]

-

A High-Throughput Assay for Monitoring Ubiquitination in Real Time. Frontiers in Chemistry. [Link]

-

An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols. [Link]

-

A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

-

Effective methods of estimating ligand binding affinity to a protein active site?. ResearchGate. [Link]

-

How to measure and evaluate binding affinities. eLife. [Link]

-

Ubiquitination detection techniques. Analytical Biochemistry. [Link]

-

Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry. [Link]

-

Ubiquitination Screening & Profiling. BPS Bioscience. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.tocris.com [resources.tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 11. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. SNIPERs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Ubiquitin-Proteasome System: The History, Mechanistic Evolution, and Development of MV-1-Based SNIPERs

Introduction to IAP-Dependent Targeted Protein Degradation

Targeted Protein Degradation (TPD) has fundamentally revolutionized drug discovery by shifting the pharmacological paradigm from target inhibition to target elimination[1]. While traditional PROTACs predominantly recruit CRBN or VHL E3 ligases, Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs) uniquely hijack the Inhibitor of Apoptosis Protein (IAP) family—specifically cIAP1, cIAP2, and XIAP—to polyubiquitinate and degrade pathogenic proteins[2],[3].

Early-generation SNIPERs utilized bestatin (MeBS) as the E3 ligase-recruiting ligand[2]. However, bestatin's moderate affinity for cIAP1 limited the degradation efficiency and required high micromolar concentrations to achieve a therapeutic effect[4]. This biochemical bottleneck catalyzed the development of next-generation SNIPERs incorporating high-affinity pan-IAP antagonists, most notably MV-1 [2],[4].

The Biochemical Rationale for MV-1 Integration

The transition to MV-1 marked a critical inflection point in SNIPER development[2],[5]. MV-1 binds with potent nanomolar affinity to the BIR3 domain of IAPs[4].

Mechanistic Causality: As a Senior Application Scientist, it is crucial to understand that the incorporation of MV-1 into the SNIPER scaffold does more than just enhance the recruitment of IAPs to the protein of interest (POI). It actively triggers the autoubiquitylation and subsequent proteasomal degradation of cIAP1 itself[6],[7]. This dual-action mechanism is a double-edged sword: while it effectively degrades the POI, the simultaneous depletion of cIAP1 can induce apoptosis in cancer cells, fundamentally altering the cellular phenotype independently of POI degradation[6]. Furthermore, MV-1's ability to recruit XIAP alongside cIAP1 provides functional redundancy, ensuring robust POI degradation even in cIAP1-depleted microenvironments[8],[9].

Mechanism of MV-1 SNIPER-mediated POI degradation vs. cIAP1 autoubiquitylation.

Historical Milestones in MV-1 SNIPER Development

The versatility of the MV-1 ligand has enabled the targeted degradation of diverse protein classes, moving the field beyond simple kinase inhibition[2].

-

BCR-ABL Kinase Degradation (2017): In 2017, successfully conjugated various ABL kinase inhibitors to MV-1[10],[11]. The resulting compounds demonstrated profound efficacy against chronic myelogenous leukemia (CML) models. For instance, SNIPER(ABL)-019 , which links dasatinib to MV-1, achieved a remarkable half-maximal degradation concentration (DC50) of 0.3 μM[10],[12].

-

Estrogen Receptor (ERα) Degradation: To target breast cancer, researchers developed SNIPER(ER)-19 by conjugating the ER ligand 4-hydroxytamoxifen (4-OHT) to MV-1[6],[7]. This molecule effectively reduced ERα levels in MCF-7 cells at concentrations as low as 30 nM, showcasing the potency of MV-1 in nuclear receptor targeting[7].

-

NOTCH1 Transcription Factor Degradation (2017): Transcription factors are notoriously "undruggable." In 2017, reported SNIPER-38 , a peptide-based degrader that conjugated a stapled peptide (MAML1/SAHM1) to MV-1[13],[14]. SNIPER-38 rapidly degraded NOTCH1 and its downstream target c-MYC in a dose-dependent manner[2],[5].

-

TACC3 and Phenotypic Modulation: The choice of the IAP ligand dictates the ultimate cellular response. When the TACC3 ligand KHS108 was conjugated to MV-1 (forming KHS108-MV1 ), the resulting SNIPER induced massive cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and triggered paraptosis-like cell death, a unique vulnerability in cancer cells[8],[9],[15].

Quantitative Data Summary

The following table synthesizes the binding moieties and degradation efficiencies of pivotal MV-1-based SNIPERs developed over the last decade[3],[10],[12],[16],[7],[14].

| SNIPER Designation | Target Protein | POI Ligand | IAP Ligand | DC50 Value | Key Cellular Outcome |

| SNIPER(ABL)-019 | BCR-ABL | Dasatinib | MV-1 | 0.3 μM | Degradation of BCR-ABL; Apoptosis in CML cells |

| SNIPER(ABL)-015 | BCR-ABL | GNF-5 | MV-1 | 5.0 μM | Degradation of BCR-ABL |

| SNIPER(ABL)-047 | BCR-ABL | HG-7-85-01 | MV-1 | 2.0 μM | Degradation of BCR-ABL |

| SNIPER(ER)-19 | ERα | 4-OHT | MV-1 | ~30 nM | Decreased ERα in MCF-7 breast cancer cells |

| SNIPER-38 | NOTCH1 | MAML1 Peptide | MV-1 | Dose-dependent | Rapid degradation of NOTCH1 and c-MYC |

| KHS108-MV1 | TACC3 | KHS108 | MV-1 | Dose-dependent | Cytoplasmic vacuolization; Paraptosis-like death |

Standardized Experimental Protocol for MV-1 SNIPER Validation

Validating an MV-1-based SNIPER requires a self-validating experimental loop to confirm that degradation is strictly UPS-dependent and to monitor IAP autoubiquitylation[15],[11].

Experimental workflow for self-validating MV-1 SNIPER efficacy and mechanism.

Step-by-Step Methodology:

-

Cell Culture & Dosing: Seed target cells (e.g., K562 cells for BCR-ABL targeting) at 1×105 cells/mL. Treat with a logarithmic concentration gradient of the MV-1 SNIPER (10 nM to 10 μM) for 4–24 hours[2],[11].

-

Proteasome Rescue Assay (Critical Control): To prove causality, pre-treat a parallel cohort with 10 μM MG132 (a 26S proteasome inhibitor) for 1 hour prior to SNIPER addition. If degradation is genuinely UPS-mediated, MG132 must rescue POI levels[15].

-

Protein Extraction & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe lysates for the POI, cIAP1, XIAP, and a loading control (e.g., GAPDH). Note: MV-1 will likely cause a concurrent drop in cIAP1 bands.[15],[11].

-

Phenotypic Evaluation: Conduct an Annexin V/PI flow cytometry assay to differentiate between standard apoptosis (driven by cIAP1/XIAP degradation) and alternative death pathways like paraptosis[8],[15].

References

-

Wang C, Zhang Y, Shi L, et al. "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022;37(1):1437-1453. URL:[Link]

-

Shibata N, Miyamoto N, Nagai K, et al. "Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands." Cancer Science, 2017;108(8):1657-1666. URL:[Link]

-

Ohoka N, Nagai K, Shibata N, Naito M. "SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib." Cancer Science, 2017;108(5):1032-1041. URL:[Link]

-

Ohoka N, Misawa T, Kurihara M, Demizu Y, Naito M. "Development of a peptide-based inducer of protein degradation targeting NOTCH1." Bioorganic & Medicinal Chemistry Letters, 2017;27(22):4985-4988. URL:[Link]

-

Bricelj A, Steinebach C, et al. "Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs." Pharmaceutics, 2022;14(11):2523. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SNIPERs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a peptide-based inducer of protein degradation targeting NOTCH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Difference between PROTACs and SNIPERs using MV-1-NH-Me

An In-Depth Technical Guide to Targeted Protein Degradation: A Comparative Analysis of PROTACs and SNIPERs Featuring MV-1-NH-Me

Authored by a Senior Application Scientist

This guide provides a detailed exploration of two prominent strategies in targeted protein degradation (TPD): Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). We will delve into their core mechanisms, structural nuances, and developmental pathways, with a special focus on the pivotal molecule MV-1-NH-Me to illustrate their fundamental differences.

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

The ability to selectively eliminate pathogenic proteins represents a paradigm shift in drug discovery. Unlike traditional inhibitors that merely block a protein's function, TPD technologies orchestrate the complete removal of a target protein from the cellular environment. This is accomplished by hijacking the cell's own ubiquitin-proteasome system (UPS), a natural process for degrading unwanted or damaged proteins.

The UPS involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome. TPD leverages this system by creating bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation.

PROTACs: The Pioneers of Bifunctional Degraders

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure forms a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin from the E2 enzyme to the POI.

Mechanism of Action: A Catalytic Cycle

The PROTAC acts as a catalyst, repeatedly bringing together the POI and the E3 ligase without being consumed in the process. This catalytic nature allows for substoichiometric concentrations of the PROTAC to induce significant degradation of the target protein.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Key E3 Ligases Recruited by PROTACs

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN and derivatives of the VHL inhibitor for VHL, are well-characterized and have been extensively used in the development of potent PROTACs.

SNIPERs: Expanding the E3 Ligase Repertoire

SNIPERs represent a distinct class of TPD molecules that specifically recruit the inhibitor of apoptosis (IAP) family of E3 ligases, which includes cIAP1, cIAP2, and XIAP. This key difference in E3 ligase engagement is the primary distinction between SNIPERs and the more common CRBN/VHL-recruiting PROTACs.

The Role of IAPs in Protein Degradation

IAPs are RING-finger E3 ligases that play a crucial role in regulating apoptosis and other cellular processes. The development of SNIPERs capitalized on the discovery that certain small molecules could induce the auto-ubiquitination and degradation of IAPs.

MV-1-NH-Me: A Case Study in SNIPER Design

A pivotal molecule in the development of SNIPERs is MV-1-NH-Me. This compound is a derivative of the IAP antagonist MV1. The addition of a methyl group to the amine (NH) of MV1 to create MV-1-NH-Me was a critical modification that allowed for its incorporation into a bifunctional degrader. This modification provided a crucial attachment point for a linker and a POI ligand, without significantly compromising its ability to bind to IAPs.

PROTACs vs. SNIPERs: A Head-to-Head Comparison

The choice between a PROTAC and a SNIPER approach depends on several factors, including the target protein, its cellular localization, and the desired pharmacological profile.

| Feature | PROTACs | SNIPERs |

| Recruited E3 Ligase | Primarily CRBN and VHL | IAP family (cIAP1, cIAP2, XIAP) |

| Mechanism of Action | Formation of a ternary complex leading to POI ubiquitination | Formation of a ternary complex leading to POI ubiquitination |

| Key Ligand Example | Thalidomide (for CRBN), VHL-1 (for VHL) | MV-1-NH-Me (for IAPs) |

| Developmental Stage | More advanced, with several candidates in clinical trials | Earlier stage of development |

| Potential Advantages | Well-established chemistry and biology | Potential for distinct tissue distribution and overcoming resistance to CRBN/VHL-based degraders |

Experimental Protocols: Designing and Evaluating Degraders

The development of effective PROTACs and SNIPERs involves a rigorous experimental workflow.

Step 1: Design and Synthesis

The initial step involves the rational design and chemical synthesis of the bifunctional degrader. This requires the careful selection of a potent POI ligand, an effective E3 ligase ligand, and a linker of optimal length and composition.

Step 2: In Vitro Binding Assays

Binding affinities of the degrader to both the POI and the E3 ligase are determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Step 3: Cellular Degradation Assays

The ability of the degrader to induce the degradation of the POI in cultured cells is assessed using methods like Western blotting or mass spectrometry-based proteomics.

Figure 2: A typical experimental workflow for the development and evaluation of protein degraders.

Step 4: Ternary Complex Formation Assays

Techniques such as proximity-based assays (e.g., AlphaLISA) can be used to directly measure the formation of the ternary complex in solution.

Step 5: Functional Assays

The downstream biological consequences of POI degradation are evaluated using relevant functional assays, such as cell viability or reporter gene assays.

Step 6: In Vivo Efficacy Studies

Promising candidates are advanced into animal models to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

The Future of Targeted Protein Degradation

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to discover new E3 ligases, develop novel E3 ligase ligands, and expand the range of "undruggable" targets that can be addressed with this technology. Both PROTACs and SNIPERs represent powerful tools in this endeavor, and the continued exploration of their distinct mechanisms will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

-

An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of new therapeutics. Signal Transduction and Targeted Therapy. [Link]

-

Ohoka, N., et al. (2017). Development of a new class of protein degraders (SNIPERs) based on IAP antagonists. MedChemComm. [Link]

-

Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]

Engineering Targeted Protein Degradation: A Technical Guide to MV-1-NH-Me and SNIPER-Mediated Pathways

Introduction: The Evolution of E3 Ligase Recruitment

Targeted Protein Degradation (TPD) has fundamentally restructured drug discovery by enabling the destruction of previously "undruggable" proteins. While conventional Proteolysis Targeting Chimeras (PROTACs) predominantly hijack Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, a distinct and powerful class of degraders known as utilizes Inhibitor of Apoptosis Proteins (IAPs)[1]. At the core of this technology is MV-1-NH-Me , a highly specific synthetic ligand that binds to the BIR domains of IAPs, serving as the critical E3-recruiting anchor in SNIPER design[2].

The Structural and Mechanistic Architecture of MV-1-NH-Me

MV-1-NH-Me (also known as PROTAC IAP binding moiety 2) is an engineered derivative of the pan-IAP antagonist MV1[3]. When conjugated via a chemical linker to a target-binding ligand (such as an ABL kinase inhibitor), it forms a heterobifunctional molecule capable of inducing spatial proximity between a Protein of Interest (POI) and an IAP E3 ligase (primarily cIAP1 and XIAP)[4].

Unlike VHL or CRBN-recruiting PROTACs, MV-1-NH-Me-based SNIPERs exhibit a unique pharmacological hallmark: dual degradation [1]. Because IAPs are RING-type E3 ligases that naturally regulate their own levels via auto-ubiquitination, the formation of the SNIPER ternary complex not only trans-ubiquitinates the POI but also triggers the simultaneous[5]. This is highly advantageous in oncology, as cancer cells frequently overexpress IAPs to evade apoptosis; thus, MV-1-NH-Me conjugates dismantle both the oncogenic driver and the cellular resistance mechanism[1].

Target Protein Degradation Pathway

The degradation cascade initiated by MV-1-NH-Me is a strictly coordinated sequence of thermodynamic and enzymatic events.

Fig 1. MV-1-NH-Me SNIPER mechanism inducing dual degradation of target and IAP.

Quantitative Profiling of MV-1-NH-Me Conjugates

The efficacy of MV-1-NH-Me is highly dependent on the linker length and the affinity of the target ligand. In the context of Chronic Myeloid Leukemia (CML), conjugating MV-1-NH-Me to dasatinib or imatinib has yielded potent BCR-ABL degraders[4]. The table below summarizes the quantitative degradation metrics of key MV-1-NH-Me conjugates.

| Conjugate Name | Target Protein | E3 Ligase Recruited | Cell Line Model | DC50 (Approx.) | Dmax |

| SNIPER-5 | BCR-ABL | cIAP1 / XIAP | K562 (Leukemia) | ~100 nM | >90% |

| SNIPER(ABL)-019 | BCR-ABL | cIAP1 / XIAP | K562 (Leukemia) | ~300 nM | >80% |

| SNIPER(BRD)-1 | BRD4 | cIAP1 / XIAP | HeLa (Cervical) | ~10-50 nM | >85% |

Table 1: Pharmacological profiling of benchmark MV-1-NH-Me based SNIPERs. DC50 represents the concentration required for 50% degradation, and Dmax represents the maximum achievable degradation.

Self-Validating Experimental Protocols for SNIPER Validation

To rigorously prove that an MV-1-NH-Me conjugate operates via a genuine TPD mechanism rather than off-target cytotoxicity or transcriptional suppression, researchers must employ a self-validating experimental matrix[6].

Fig 2. Self-validating experimental workflow for MV-1-NH-Me mediated degradation.

Step-by-Step Methodology & Causality

Phase 1: Dose-Response and the "Hook Effect"

-

Protocol: Seed target cells (e.g., K562) at 2×105 cells/mL. Treat with the MV-1-NH-Me conjugate in a logarithmic concentration gradient (1 nM to 30 μM) for 24 hours.

-

Causality: This step establishes the DC50. Crucially, at excessively high concentrations (typically >10 μM), you must look for the "hook effect" (prozone effect). Because degradation relies on a ternary complex (POI:SNIPER:IAP), oversaturating the system forces the formation of inactive binary complexes (POI:SNIPER and SNIPER:IAP), halting degradation. Observing this hook effect is a primary indicator of proximity-driven pharmacology[4].

Phase 2: Dual-Target Western Blotting

-

Protocol: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblotting. Probe for the POI (e.g., BCR-ABL), the E3 ligase (cIAP1), and a loading control (GAPDH).

-

Causality: Unlike standard PROTACs, a successful MV-1-NH-Me SNIPER will show a dose-dependent depletion of both the POI and cIAP1[6]. If cIAP1 remains stable, the molecule is likely not operating via the canonical SNIPER pathway.

Phase 3: Mechanistic Rescue (The Validation Matrix)

-

Protocol A (Proteasome Blockade): Pre-treat cells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours before adding the SNIPER[7].

-

Protocol B (Ligand Competition): Pre-treat cells with a 10-fold molar excess of[6].

-

Causality: Protocol A must completely rescue the POI from degradation, proving the loss of protein is strictly post-translational and proteasome-dependent. Protocol B must also rescue the POI, proving that degradation is exclusively driven by the specific engagement of the IAP BIR domain by the MV-1-NH-Me moiety, ruling out off-target E3 recruitment[6].

References

-

SNIPERs—Hijacking IAP activity to induce protein degradation Source: Drug Discovery Today: Technologies (PubMed) URL:[Link]

-

Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

-

Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation Source: ACS Omega (PubMed Central) URL:[Link]

Sources

- 1. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Rational Linker Design and Validation Protocols for MV-1-NH-Me SNIPERs

Executive Summary

Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs) represent a powerful modality in targeted protein degradation (TPD). Unlike PROTACs that typically recruit CRBN or VHL, SNIPERs hijack the Inhibitor of Apoptosis Protein (IAP) family of RING-type E3 ligases (cIAP1, cIAP2, and XIAP)[1]. This application note provides a comprehensive, mechanistic guide to designing linkers for SNIPERs utilizing MV-1-NH-Me , a highly effective IAP-recruiting ligand. By bridging structural theory with self-validating experimental protocols, this guide equips drug development professionals to optimize ternary complex formation and achieve robust target degradation.

Mechanistic Rationale of MV-1-NH-Me in SNIPER Design

MV-1 is a potent, synthetic Smac mimetic that acts as a pan-IAP antagonist[2]. In the context of SNIPER development, unmodified E3 ligands often lack an optimal attachment point, leading to steric clashes that abrogate ligase activity.

The MV-1-NH-Me Advantage: MV-1-NH-Me is specifically engineered with a secondary methylamine handle[3][4]. Structural analyses of MV-1 bound to the BIR3 domain of IAPs reveal that this specific functional group projects outward into the solvent-exposed region. Utilizing this secondary amine as the linker attachment point ensures that the E3 ligase's binding pocket remains unhindered, preserving the high nanomolar affinity required to anchor the SNIPER-E3 complex[4].

Furthermore, SNIPERs exhibit a unique pharmacological hallmark: they induce the simultaneous auto-ubiquitination and degradation of the E3 ligase (cIAP1/XIAP) alongside the Protein of Interest (POI)[1][5]. This dual-degradation mechanism is highly advantageous in oncology, as it removes the anti-apoptotic safety net of cancer cells while eliminating the oncogenic driver.

Fig 1. SNIPER-mediated ternary complex formation and dual degradation pathway.

Structural Considerations for Linker Design

The linker is not merely a passive tether; it is the thermodynamic driver of the ternary complex. When conjugating a POI warhead to MV-1-NH-Me, two primary variables must be systematically optimized:

-

Composition (PEG vs. Alkyl): Early iterations of SNIPERs relied heavily on hydrophobic alkyl linkers, which resulted in poor aqueous solubility and high non-specific protein binding[5][6]. Transitioning to Polyethylene Glycol (PEG) linkers drastically reduces the compound's lipophilicity (clogP). This is critical because the high molecular weight of SNIPERs naturally pushes them toward the limits of Lipinski’s rules; PEGylation restores necessary pharmacokinetic viability[6].

-

Length and the Hook Effect: The linker must be long enough to prevent steric repulsion between the POI and the IAP BIR3 domain, but short enough to minimize the entropic penalty of complex formation. An optimized linker length stabilizes the cooperative ternary complex over non-productive binary complexes, thereby mitigating the "hook effect" (auto-inhibition at high drug concentrations)[5].

Quantitative Benchmarking of MV-1-Based SNIPERs

To illustrate the critical nature of warhead and linker pairing, Table 1 summarizes the degradation profiles of representative BCR-ABL targeting SNIPERs utilizing the MV-1-NH-Me scaffold. Notice how varying the kinase inhibitor warhead drastically alters the Half-Maximal Degradation Concentration ( DC50 ).

| Compound Name | POI Warhead | E3 Ligand | Target Protein | DC50 Value | Reference |

| SNIPER(ABL)-019 | Dasatinib | MV-1-NH-Me | BCR-ABL | 0.3 μM | [1][7] |

| SNIPER(ABL)-047 | HG-7-85-01 | MV-1-NH-Me | BCR-ABL | 2.0 μM | [7] |

| SNIPER(ABL)-015 | GNF5 | MV-1-NH-Me | BCR-ABL | 5.0 μM | [7][] |

| SNIPER(ABL)-050 | Imatinib | MV-1-NH-Me | BCR-ABL | Active | [7][9] |

Table 1: Comparative degradation metrics of MV-1-NH-Me conjugated SNIPERs.

Step-by-Step Protocol: Conjugation and Validation

The following methodology outlines a self-validating workflow for synthesizing and testing MV-1-NH-Me SNIPERs.

Fig 2. End-to-end workflow for the design and validation of MV-1-NH-Me SNIPERs.

Phase 1: Chemical Conjugation (Amide Coupling)

Objective: Covalently link a carboxylic acid-functionalized PEG-warhead to the secondary amine of MV-1-NH-Me. Causality: We utilize HATU and DIPEA because coupling to a secondary, sterically hindered amine (like the methylamine on MV-1-NH-Me) requires a highly reactive uronium coupling agent to ensure high yields and prevent epimerization of the chiral centers on the MV-1 scaffold.

-

Preparation: Dissolve 1.0 eq of the POI-PEG-COOH intermediate in anhydrous DMF under an inert argon atmosphere.

-

Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

-

Conjugation: Add 1.0 eq of MV-1-NH-Me[10] to the reaction mixture. Stir at room temperature for 12-18 hours.

-

Purification: Quench the reaction with water, extract with EtOAc, and purify via preparative HPLC to isolate the pure SNIPER molecule.

Phase 2: Biochemical Validation (Ternary Complex Formation)

Objective: Confirm that the synthesized SNIPER can simultaneously bind the POI and the IAP BIR3 domain in vitro. Causality: Cellular assays are susceptible to false negatives due to poor cell permeability. By running a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay first, you isolate the thermodynamic viability of the linker geometry from pharmacokinetic variables.

-

Incubate recombinant POI (tagged with a Tb-donor fluorophore) and recombinant cIAP1-BIR3 domain (tagged with an AF647-acceptor fluorophore) in assay buffer.

-

Titrate the synthesized SNIPER from 0.1 nM to 10 μM.

-

Measure the FRET signal. A bell-shaped curve confirms productive ternary complex formation, with the drop-off at high concentrations representing the expected hook effect[5].

Phase 3: Cellular Degradation & Self-Validation Assay

Objective: Quantify the DC50 and validate the on-target mechanism. Causality: This protocol utilizes a built-in self-validating system . Because SNIPERs uniquely induce the degradation of cIAP1 alongside the target protein[1], monitoring cIAP1 levels serves as an internal positive control for cell permeability and E3 ligase engagement.

-

Cell Treatment: Seed target cancer cells (e.g., K562 for BCR-ABL targets) in 6-well plates. Treat with the SNIPER molecule at varying concentrations (10 nM to 10 μM) for 6 to 24 hours[6].

-

Competition Control (Crucial): In a parallel well, pre-incubate cells with a 10-fold molar excess of free MV-1 antagonist for 1 hour before adding the SNIPER. Causality: If degradation is genuinely mediated by IAP recruitment, the free MV-1 will saturate the ligase, rescuing the POI from degradation. If the POI still degrades, the effect is an off-target artifact.

-

Western Blotting: Lyse cells and perform immunoblotting for the POI, cIAP1, and a loading control (e.g., GAPDH).

-

Interpretation:

-

POI degrades + cIAP1 degrades: Successful SNIPER activity.

-

POI stable + cIAP1 degrades: The SNIPER enters the cell and engages the E3 ligase, but the linker geometry fails to form a productive ternary complex with the POI. Redesign the linker length.

-

POI stable + cIAP1 stable: The molecule is likely failing to penetrate the cell membrane. Switch to a more hydrophilic PEG linker to reduce lipophilicity.

-

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SNIPERs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adooq.com [adooq.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 2095244-62-3|(S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-N-((S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl)pyrrolidine-2-carboxamide|BLD Pharm [bldpharm.com]

- 15. PROTAC IAP binding moiety 2 | 2095244-62-3 [chemicalbook.com]

Application Note: Modular Synthesis of IAP-Recruiting SNIPERs via Click Chemistry with MV-1-NH-Me

Executive Summary & Strategic Context

Targeted protein degradation has revolutionized drug discovery by utilizing heterobifunctional molecules to hijack the ubiquitin-proteasome system (UPS). While Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly recruited E3 ligases, Inhibitor of Apoptosis Protein (IAP)-based PROTACs—often termed SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)—offer a distinct therapeutic advantage. SNIPERs not only degrade the target protein of interest (POI) but also induce the autoubiquitylation and degradation of IAPs (such as cIAP1 and XIAP), effectively removing the apoptotic brakes in cancer cells[1].

MV-1-NH-Me (CAS: 2095244-62-3) is a highly potent, monovalent Smac mimetic derivative engineered specifically for SNIPER synthesis[2]. The presence of a secondary amine (-NH-Me) provides a highly stable, albeit sterically demanding, attachment point for linker conjugation[3]. Because PROTAC efficacy is heavily dependent on the linker's length and flexibility to avoid the thermodynamic "hook effect" (where inactive binary complexes outcompete the active ternary complex)[4], researchers must synthesize extensive linker libraries. Click chemistry (e.g., SPAAC and CuAAC) enables the rapid, modular, and orthogonal assembly of these libraries by decoupling the synthesis of the target warhead from the MV-1 E3 engager[5].

Selection of Click Chemistry Reagents: Causality & Compatibility

Directly macrocyclizing or linearly synthesizing a 1,000+ Da PROTAC often results in poor yields and complex purification. By functionalizing MV-1-NH-Me with a click-compatible handle, researchers can create a "universal E3 engager" that reacts selectively with any functionalized warhead.

Overcoming the Secondary Amine Bottleneck

The -NH-Me group on MV-1 is a secondary amine. Standard N-hydroxysuccinimide (NHS) esters react sluggishly with secondary amines due to steric hindrance. Causality: To ensure complete conversion, we recommend using a free carboxylic acid click reagent (e.g., DBCO-PEG-COOH) paired with the highly reactive uronium coupling reagent HATU . HATU forms an active HOAt ester that efficiently overcomes the steric bulk of the methyl group, while the non-nucleophilic base DIPEA maintains the optimal pH without competing for the activated ester.

Quantitative Comparison of Click Strategies

Selecting the correct click modality dictates the downstream biological compatibility of the synthesized SNIPER.

Table 1: Comparison of Click Chemistry Strategies for MV-1-NH-Me

| Click Modality | Reagent for MV-1-NH-Me | Complementary Warhead Handle | Reaction Rate ( k ) | Yield | Biocompatibility / Causality |

| SPAAC (Strain-Promoted) | DBCO-PEG n -COOH | Azide-PEG n -Warhead | ~0.1 - 1 M −1 s −1 | 85-95% | High. Copper-free. Prevents heavy metal toxicity in sensitive cell-based degradation assays. |

| CuAAC (Copper-Catalyzed) | Alkyne-PEG n -COOH | Azide-PEG n -Warhead | ~10 - 100 M −1 s −1 | 90-98% | Moderate. Requires Cu(I). High risk of target protein oxidation or cytotoxicity if not rigorously purified. |

| iEDDA (Inverse Electron-Demand) | Tetrazine-PEG n -COOH | TCO-PEG n -Warhead | >10,000 M −1 s −1 | >95% | High. Extremely fast, but introduces a bulky, rigid linkage that may sterically disrupt ternary complex formation. |

Note: For the synthesis of SNIPERs targeting sensitive kinases (e.g., BCR-ABL or ER α ), SPAAC is the gold standard as it eliminates the risk of residual copper interfering with cellular assays[4][6].

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the two-step synthesis of a SNIPER using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This system is self-validating: Step A is confirmed by a mass shift, and Step B is confirmed by the disappearance of the azide peak via LC-MS.

Protocol A: Synthesis of Click-Ready MV-1-DBCO

Objective: Convert the secondary amine of MV-1-NH-Me into a highly reactive DBCO handle.

Materials:

-

MV-1-NH-Me (1.0 equivalent)[2]

-

DBCO-PEG 4 -COOH (1.2 equivalents)

-

HATU (1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Pre-activation: Dissolve DBCO-PEG 4 -COOH and HATU in anhydrous DMF (0.1 M concentration). Stir at room temperature for 10 minutes. Causality: This pre-activation step ensures the formation of the highly reactive HOAt ester before introducing the sterically hindered secondary amine, minimizing side reactions.

-

Coupling: Add MV-1-NH-Me, followed immediately by DIPEA.

-

Reaction: Stir the mixture under an inert atmosphere (N 2 or Argon) at room temperature for 4–6 hours.

-

Self-Validation (QC): Monitor the reaction via LC-MS. Look for the disappearance of the MV-1-NH-Me mass ( m/z 575.74) and the appearance of the MV-1-DBCO adduct.

-

Purification: Quench with water and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain MV-1-DBCO as a solid.

Protocol B: SPAAC Assembly of the Final SNIPER

Objective: Modularly assemble the SNIPER by clicking MV-1-DBCO with an Azide-functionalized warhead (e.g., Azide-Dasatinib for BCR-ABL degradation).

Materials:

-

MV-1-DBCO (1.0 equivalent)

-

Azide-PEG n -Warhead (1.1 equivalents)

-

Anhydrous DMSO

Step-by-Step Methodology:

-

Preparation: Dissolve MV-1-DBCO and the Azide-Warhead separately in anhydrous DMSO to create 10 mM stock solutions.

-

Click Reaction: Mix the solutions in a 1:1.1 molar ratio (slight excess of warhead). Stir at room temperature for 2 to 12 hours. Causality: Because SPAAC relies solely on ring strain rather than a catalyst, the reaction is slower than CuAAC but guarantees zero heavy-metal contamination.

-

Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the DBCO absorbance peak (~309 nm) is fully consumed and the mass of the triazole-linked SNIPER is dominant.

-

Isolation: Purify the final SNIPER via preparative HPLC and verify purity (>95%) via High-Resolution Mass Spectrometry (HRMS) and 1 H-NMR before proceeding to in vitro ubiquitination or cellular degradation assays (e.g., K562 cell proliferation assays)[4].

Mechanistic Visualization

The following diagram illustrates the logical flow and physical mechanism of action of the assembled MV-1-based SNIPER. Upon entering the cell, the click-assembled molecule bridges the target protein and the E3 ligase, initiating the degradation cascade.

Mechanism of action for a modularly assembled MV-1-based SNIPER degrading a target protein.

References

-

Wang C, et al. "Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

-

Wierzbowska A, et al. "Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies." Cancers, 2022. URL:[Link]

-

Shibata N, et al. "Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands." Cancer Science, 2017. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Mechanistic Rationale: The Strategic Choice of MV-1-NH-Me

As a Senior Application Scientist in the field of Targeted Protein Degradation (TPD), I have designed this technical guide to move beyond standard operational procedures. The development of bivalent degraders—specifically SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers) and PROTACs—requires a deep understanding of ternary complex kinetics, E3 ligase biology, and cellular validation mechanisms.

This guide provides a comprehensive, self-validating framework for utilizing MV-1-NH-Me to degrade the oncogenic BCR-ABL fusion protein, a primary driver of Chronic Myeloid Leukemia (CML).

While many PROTACs utilize CRBN or VHL ligands, the use of MV-1-NH-Me (CAS: 2095244-62-3) offers a distinct pharmacological advantage. MV-1-NH-Me is a highly potent, synthetic ligand that specifically recruits the Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1 [1].

When conjugated to an ABL kinase inhibitor (such as dasatinib or imatinib variants) via a chemical linker, MV-1-NH-Me forms a bivalent SNIPER molecule. The causality behind choosing cIAP1 for BCR-ABL degradation is twofold:

-

Targeted Degradation : The SNIPER induces spatial proximity between cIAP1 and BCR-ABL, hijacking the E3 ligase to polyubiquitinate the kinase, routing it to the 26S proteasome for degradation. This overcomes the resistance mechanisms (e.g., T315I mutations) that plague traditional Tyrosine Kinase Inhibitors (TKIs).

-

Synergistic Apoptosis : IAPs are frequently overexpressed in cancer cells to evade cell death. MV-1-NH-Me not only redirects cIAP1 to BCR-ABL but can also induce the auto-ubiquitination and degradation of cIAP1 itself. This dual-action mechanism simultaneously removes the oncogenic driver and lowers the apoptotic threshold of the leukemia cell [2].

Pathway Visualization

Figure 1. MV-1-NH-Me-mediated BCR-ABL degradation via the SNIPER/cIAP1 pathway.

Quantitative Profiling & Benchmarks

To evaluate the efficacy of an MV-1-NH-Me-based BCR-ABL degrader, researchers must benchmark against established kinetic and phenotypic parameters. The table below summarizes the expected quantitative profile based on foundational SNIPER development [1][3].

| Parameter | Expected Range | Biological Causality & Significance |

| E3 Ligase Target | cIAP1 / cIAP2 | Recruited by the MV-1-NH-Me moiety to form the productive ternary complex. |

| DC50 (Degradation) | 10 nM – 30 nM | The concentration achieving 50% maximal degradation of BCR-ABL. |

| Dmax | > 90% | Maximum achievable degradation. Incomplete degradation may indicate rapid target resynthesis. |

| Cell Viability IC50 | ~10 nM | Correlates physical target degradation with phenotypic cell death in addicted CML lines. |

| cIAP1 Auto-degradation | Observed at >100 nM | High concentrations trigger cIAP1 self-destruction, which can prematurely halt BCR-ABL degradation (the "Hook Effect"). |

Self-Validating Experimental Protocols

A robust TPD assay cannot merely measure protein loss; it must definitively prove the mechanism of that loss. The following protocol is designed as a self-validating system to confirm that BCR-ABL reduction is strictly dependent on cIAP1 recruitment and proteasomal degradation.

Cell Culture & Compound Treatment

-

Model Selection : Use K562 cells (human CML). Causality: These cells naturally harbor the Philadelphia chromosome (t(9;22)) and are addicted to BCR-ABL signaling, providing a highly relevant physiological environment.

-

Step 1 : Seed K562 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

-

Step 2 : Prepare a serial dilution of the MV-1-NH-Me SNIPER (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 μM) in DMSO. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

-

Step 3 : Incubate cells for a time-course (4h, 8h, 16h, 24h). Causality: PROTACs/SNIPERs act catalytically. Peak degradation often occurs early (4-8h). At 24h, you may observe a rebound in BCR-ABL levels due to the auto-degradation of cIAP1, which depletes the available E3 ligase pool.

Mechanistic Validation (The "Why" Controls)

To prove the degradation is mechanistically sound, run parallel cohorts with the following pre-treatments (2 hours prior to SNIPER addition):

-

Proteasome Dependence : Pre-treat with 10 μM MG132 (Proteasome inhibitor).

-

Validation: If BCR-ABL levels are rescued (remain high) in the presence of MG132, the degradation is definitively proteasome-dependent.

-

-

E3 Ligase Dependence : Pre-treat with a 10-fold molar excess of free MV-1-NH-Me ligand.

-

Validation: The free ligand will saturate cIAP1 binding sites, preventing the SNIPER from forming the ternary complex. If BCR-ABL is rescued, the degradation is strictly cIAP1-dependent and not an off-target artifact.

-

Protein Extraction & Western Blotting

-

Step 4 : Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Step 5 : Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Step 6 : Probe for the following targets:

-

BCR-ABL (Target degradation).

-

cIAP1 (To monitor E3 ligase auto-degradation and the hook effect).

-

c-Abl (To ensure specificity against the fusion protein vs. wild-type).

-

GAPDH / β-Actin (Loading control).

-

Workflow Visualization

Figure 2. Self-validating experimental workflow for BCR-ABL degrader evaluation.

Troubleshooting & Optimization

-

Loss of Degradation at High Doses : If you observe excellent degradation at 30 nM but poor degradation at 1 μM, you are encountering the Hook Effect . At high concentrations, bivalent molecules independently saturate both the target and the E3 ligase, preventing ternary complex formation. Solution: Shift your assay window to lower nanomolar concentrations.

-

Rapid cIAP1 Depletion : If cIAP1 is degraded before BCR-ABL can be fully cleared, the catalytic cycle breaks. Solution: Optimize the linker length or attachment chemistry to reduce the SNIPER's propensity to induce cIAP1 auto-ubiquitination, favoring target ubiquitination instead.

References

Addressing IAP autoubiquitination issues with MV-1-NH-Me

Technical Support Center: Troubleshooting IAP Autoubiquitination in MV-1-NH-Me SNIPER Workflows

Welcome to the Targeted Protein Degradation (TPD) Optimization Hub. As a Senior Application Scientist, the most frequent failure mode I diagnose in campaigns using IAP-recruiting chimeras (SNIPERs) is the "E3 Suicide" phenomenon.

MV-1-NH-Me is a highly potent E3 ligase ligand[1], but it is fundamentally a SMAC mimetic. It does not passively bind cIAP1; it actively alters its conformation, triggering rapid autoubiquitination and clearance of the E3 ligase itself[2]. This guide provides the mechanistic causality and field-proven protocols needed to balance E3 ligase activation with successful target degradation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Protein of Interest (POI) is not degrading, but my cIAP1 levels drop to zero within 30 minutes of adding the MV-1-NH-Me SNIPER. What is happening? A: You are observing premature E3 ligase exhaustion. In its basal state, cIAP1 is kept inactive because its BIR3 domain sequesters its catalytic RING domain. When the MV-1-NH-Me warhead of your SNIPER binds to BIR3, it disrupts this autoinhibitory interface. The unmasked RING domains rapidly homodimerize, which is the structural trigger for E2-ubiquitin recruitment[3]. Because the local concentration of cIAP1 is exceptionally high in this homodimer, it preferentially polyubiquitinates itself rather than your POI, leading to rapid proteasomal degradation of the E3 ligase[2]. If cIAP1 is destroyed before a stable ternary complex can form, POI degradation fails[4].

Mechanism of MV-1-NH-Me induced cIAP1 RING dimerization and autoubiquitination.

Q2: How do I distinguish between poor target engagement and E3 ligase exhaustion? A: You must decouple the ubiquitination event from the degradation event using a self-validating control. By pre-treating cells with the proteasome inhibitor MG132, you freeze the system. If you pull down your POI and see a high-molecular-weight ubiquitin smear, your SNIPER is successfully engaging the target, but the natural degradation kinetics are misaligned. If you only see cIAP1 ubiquitination and no POI ubiquitination, your SNIPER is acting solely as an IAP antagonist rather than a bifunctional degrader.

Q3: How can I optimize my SNIPER design to favor POI degradation over cIAP1 autoubiquitination? A: You have three primary optimization levers:

-

Dosing Kinetics (The Hook Effect): IAP-based SNIPERs have a notoriously narrow concentration window. High concentrations drive cIAP1 dimerization exponentially faster than ternary complex formation. Lowering your dose often paradoxically increases POI degradation.

-

Linkerology: A linker that is too short or rigid may sterically hinder the POI from reaching the activated E2 enzyme, leaving cIAP1 to default to autoubiquitination.

-

Ligand Switching: Consider switching the E3 warhead. While MV-1 has high affinity for cIAP1, newer ligands with biased affinity toward XIAP (which is less prone to rapid autoubiquitination) can stabilize the E3 ligase pool during the assay[4].

Decision matrix for troubleshooting premature cIAP1 degradation in SNIPER assays.

Section 2: Quantitative Dosing Strategy

To prevent E3 suicide, you must respect the kinetic limits of MV-1-NH-Me. The table below summarizes the typical kinetic relationship between SNIPER concentration, E3 ligase survival, and target degradation.

Table 1: Kinetic Profiling of MV-1-NH-Me SNIPERs at Varying Concentrations

| SNIPER Concentration | cIAP1 Half-Life ( t1/2 ) | POI Degradation ( Dmax ) | Mechanistic Outcome |

| 10 nM | > 12 hours | 25% | Sub-optimal target engagement; insufficient ternary complex formation. |

| 100 nM | 4 - 6 hours | 85% | Optimal balance; ternary complex formation outpaces E3 autoubiquitination. |

| 1 µM | < 30 minutes | 15% | E3 Ligase suicide; rapid cIAP1 dimerization and clearance (Hook Effect). |

Section 3: Experimental Protocols

Protocol: cIAP1 Autoubiquitination Rescue & Ternary Validation Assay

Objective: To determine if the lack of POI degradation is due to premature cIAP1 autoubiquitination or a failure in ternary complex formation.

Step 1: Proteasome Inhibition (The Causality Anchor)

-

Action: Pre-treat cells with 10 µM MG132 for 2 hours prior to SNIPER addition.

-

Causality: Blocking the 26S proteasome decouples the catalytic ubiquitination event from the degradation event. This traps the E3 ligase (cIAP1) in the cell, forcing it to accumulate ubiquitin chains without being destroyed, allowing you to observe if the POI is ever successfully ubiquitinated.

Step 2: Kinetic SNIPER Dosing

-

Action: Treat with 100 nM MV-1-NH-Me SNIPER. Harvest cells at tight kinetic intervals: 0, 15 min, 30 min, 1h, and 4h.

-

Causality: cIAP1 autoubiquitination is a rapid, exponential process upon BIR3 engagement. A standard 24-hour endpoint will show a blank blot. Tight timepoints capture the transient ternary complex before total E3 exhaustion.

Step 3: Denaturing Lysis

-

Action: Lyse cells in 1% SDS buffer and boil for 5 minutes, followed by dilution to 0.1% SDS before immunoprecipitation.

-

Causality: SNIPERs create strong non-covalent protein-protein interactions (cIAP1-SNIPER-POI). If you use standard RIPA buffer, cIAP1 will co-precipitate with your POI. Denaturing lysis ensures that any ubiquitin signal detected on the POI is covalently attached, preventing false positives from autoubiquitinated cIAP1 sticking to the complex.

Step 4: Orthogonal Western Blotting

-

Action: Immunoprecipitate the POI. Probe the IP fraction for Ubiquitin (K48/K63 linkages). Probe the whole cell lysate (WCL) for cIAP1 and POI.

-